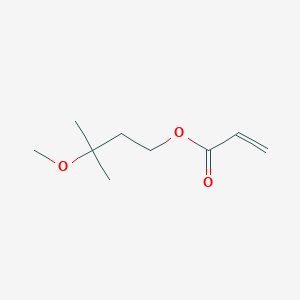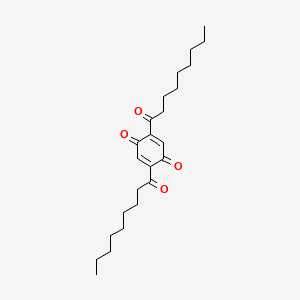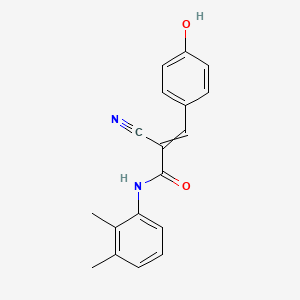![molecular formula C14H19N5O B14260478 Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- CAS No. 246860-20-8](/img/structure/B14260478.png)
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- is a compound known for its significant role in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in drug discovery due to its versatile scaffold. This compound has been studied for its potential therapeutic applications, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- involves multiple steps. One common method includes the use of solid-phase synthesis, which allows for the efficient construction of the compound on a large scale.
Industrial Production Methods
For industrial production, a solution-phase synthesis method is often employed due to its practicality for large-scale manufacturing. This method involves the use of various reagents and catalysts to facilitate the formation of the desired compound with high yield and purity .
化学反応の分析
Types of Reactions
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives, while reduction can yield various amine derivatives .
科学的研究の応用
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- involves the inhibition of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, thereby enhancing insulin release and improving glucose tolerance .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Vildagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: A widely used DPP-IV inhibitor with a similar mechanism of action.
Saxagliptin: Another DPP-IV inhibitor with comparable therapeutic effects.
Uniqueness
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- is unique due to its specific structural features, such as the cyano and pyridinyl groups, which contribute to its high affinity and selectivity for DPP-IV. These structural elements enhance its potency and efficacy as an enzyme inhibitor compared to other similar compounds .
特性
CAS番号 |
246860-20-8 |
|---|---|
分子式 |
C14H19N5O |
分子量 |
273.33 g/mol |
IUPAC名 |
6-[2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H19N5O/c15-9-12-3-4-13(18-10-12)17-6-5-16-11-14(20)19-7-1-2-8-19/h3-4,10,16H,1-2,5-8,11H2,(H,17,18) |
InChIキー |
WCAPBOJUYXDVQJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


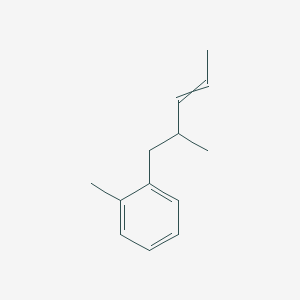
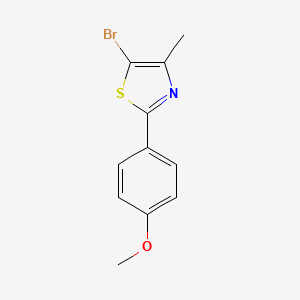

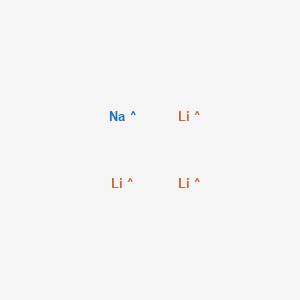
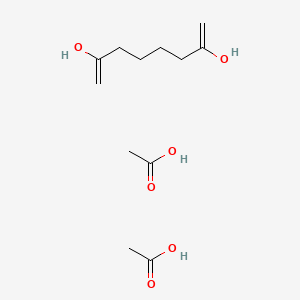
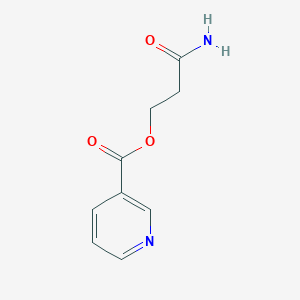
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)
